molecular formula C12H15Cl2NO B2377218 7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 2251053-78-6

7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2377218
CAS No.: 2251053-78-6
M. Wt: 260.16
InChI Key: QVYLROWRGYRAMD-UHFFFAOYSA-N
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Description

7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a benzofuran moiety and a piperidine ring in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

The synthesis of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through various methods, including cyclization reactions involving phenols and aldehydes.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, which can be achieved through cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride include other spiro compounds with benzofuran and piperidine moieties. These compounds may have similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 7-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride lies in its specific structure and the presence of the chloro substituent, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-chlorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-3-1-2-9-11(10)15-8-12(9)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPQFVCOQFQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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